3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The compound consists of a triazole ring fused with a thiadiazole ring, and it is substituted with a methoxyphenyl group and a phenoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thiol with phenoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted triazolo[3,4-b][1,3,4]thiadiazoles with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Materials Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Agrochemicals: The compound has been investigated for its potential use as a pesticide, particularly for its ability to inhibit the growth of plant pathogens.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may bind to bacterial enzymes, disrupting their function and leading to cell death. Molecular docking studies have shown that the compound has a strong binding affinity with certain bacterial proteins, which may explain its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: This compound has similar structural features but different substituents, which may result in different biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole ring but differ in the fused ring system and substituents, leading to variations in their chemical and biological properties.
Uniqueness
3-(3-Methoxyphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxyphenyl and phenoxymethyl groups contribute to its unique properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-6-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-22-14-9-5-6-12(10-14)16-18-19-17-21(16)20-15(24-17)11-23-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFHMKPBDQGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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